methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
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Overview
Description
Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 6th position and a methyl ester group at the 3rd position of the pyrazolopyridine core structure imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired pyrazolopyridine compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazolopyridine core can be subjected to oxidation or reduction reactions to modify its electronic properties.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Ester Hydrolysis: Acidic or basic hydrolysis conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation and Reduction Products: Oxidized or reduced forms of the pyrazolopyridine core.
Hydrolysis Product: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of certain kinases by binding to the active site and preventing substrate access . This interaction can modulate various signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-1H-pyrazolo[3,4-b]pyridine
- 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
- Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Uniqueness
Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to the presence of both a chlorine atom and a methyl ester group, which confer distinct chemical reactivity and biological activity compared to its analogs . This makes it a valuable compound for the development of novel pharmaceuticals and advanced materials .
Properties
IUPAC Name |
methyl 6-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)6-4-2-3-5(9)10-7(4)12-11-6/h2-3H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMFVUOFBBPSPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=NC2=NN1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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